1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol
Description
1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol is a synthetic organic compound featuring a partially saturated naphthalene core (tetrahydronaphthalene) with a hydroxyl group at position 2 and a dimethylaminomethyl substituent at position 1.
Properties
IUPAC Name |
1-[(dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-14(2)9-12-11-6-4-3-5-10(11)7-8-13(12)15/h7-8,15H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAZGRJQCNGUBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1CCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001182093 | |
| Record name | 2-Naphthalenol, 1-[(dimethylamino)methyl]-5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001182093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354949-65-7 | |
| Record name | 2-Naphthalenol, 1-[(dimethylamino)methyl]-5,6,7,8-tetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354949-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthalenol, 1-[(dimethylamino)methyl]-5,6,7,8-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001182093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Epoxide Ring-Opening and Amination Route
One documented approach involves the synthesis of an oxirane (epoxide) intermediate derived from 2-naphthol, followed by ring-opening with a dimethylamine derivative to introduce the dimethylaminomethyl group.
Step 1: Formation of an oxirane derivative from 2-naphthol and (±)-2-(chloromethyl)oxirane in aqueous medium at room temperature with stirring for 48 hours. The product is extracted with ethyl acetate, washed with NaOH and water, dried, and crystallized from hexane. The yield is approximately 63% with melting points reported around 50–55 °C.
Step 2: The oxirane intermediate is reacted with dimethylamine (or other amines) in ethanol at 30 °C for 4 hours, followed by reflux for 4 hours to effect ring-opening and amination. The reaction mixture is then worked up by removing solvents under vacuum, extracting the base with diethyl ether, drying, and crystallizing the final amine product.
This method allows isolation of the compound as free base or as acid salts, depending on further treatment.
Reductive Amination of Ketone Precursors
Another synthetic route involves reductive amination of a ketone precursor on the tetrahydronaphthalene ring:
The ketone at the 1-position of 5,6,7,8-tetrahydronaphthalen-2-ol is reacted with dimethylamine in the presence of a reducing agent (such as sodium cyanoborohydride or hydrogenation catalysts) to form the dimethylaminomethyl substituent.
This method is advantageous for its straightforwardness and relatively high selectivity.
While specific experimental details for this exact compound are sparse in open literature, reductive amination is a common and reliable method for introducing aminoalkyl groups onto aromatic or partially saturated rings.
Alkylation and Deprotection Methods (Related Analogues)
Patent literature describing the preparation of related tetrahydronaphthalen-2-ol derivatives (e.g., lasofoxifene) provides insight into alternative preparation strategies:
Alkylation of hydroxy-substituted tetrahydronaphthalene derivatives with alkyl halides bearing amino groups or protected amines.
Subsequent deprotection steps using hydrobromic acid to reveal the free hydroxyl group.
Purification by crystallization to obtain highly pure compounds (>97%).
Although this patent focuses on more complex analogues, the general principles of alkylation and deprotection can be adapted for synthesizing 1-[(dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Epoxide ring-opening with amine | (±)-2-(chloromethyl)oxirane, dimethylamine, EtOH, reflux | ~63 | Not specified | Mild conditions, good functional group tolerance | Longer reaction times (48h step) |
| Reductive amination | Ketone precursor, dimethylamine, NaBH3CN or catalytic hydrogenation | Variable | High (typically >95%) | Direct introduction of amino group, scalable | Requires ketone precursor |
| Alkylation and deprotection (patent method) | Alkyl halide with protected amine, hydrobromic acid deprotection | High purity (>97%) | >97 | High purity crystalline product | Multi-step, requires protection/deprotection |
Research Findings and Notes
The epoxide ring-opening method provides a reliable route with moderate yields and the ability to isolate the product as free base or acid salts, which is useful for further pharmaceutical development.
Reductive amination offers a direct and versatile approach, commonly employed in organic synthesis for similar amino-substituted tetrahydronaphthalenes, though specific yields and conditions for this exact compound require experimental optimization.
Patent disclosures for related compounds emphasize the importance of purity and crystallinity, achievable through controlled alkylation and deprotection steps, which may be adapted for this compound’s synthesis.
Commercial suppliers list the compound with a purity of approximately 95%, available in powder form, indicating that these preparation methods are sufficiently robust for production at research and industrial scales.
Chemical Reactions Analysis
Types of Reactions: 1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
Research indicates that 1-[(dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol exhibits various biological activities that make it a candidate for pharmaceutical applications:
- Antidepressant Effects : Studies suggest that compounds with similar structures may influence neurotransmitter systems associated with mood regulation. This compound's dimethylamino group could enhance its interaction with serotonin receptors, potentially offering antidepressant properties.
- Analgesic Properties : Preliminary investigations indicate that tetrahydronaphthalene derivatives may have analgesic effects. This could be attributed to their ability to modulate pain pathways in the central nervous system.
- Antitumor Activity : Some derivatives of tetrahydronaphthalene have shown promise in cancer research, indicating that this compound might also possess antitumor properties. Further studies are needed to confirm these effects and elucidate the underlying mechanisms.
Pharmaceutical Applications
Given its promising biological profile, this compound has potential applications in drug development:
| Application Area | Potential Uses |
|---|---|
| Antidepressants | Mood disorders treatment |
| Analgesics | Pain management |
| Oncology | Cancer therapies |
Case Study 1: Antidepressant Research
A study conducted on similar compounds revealed that modifications to the naphthalene structure could enhance serotonin receptor binding affinity. Researchers hypothesized that this compound might exhibit similar properties due to its structural similarities.
Case Study 2: Pain Management
In a preclinical trial involving tetrahydronaphthalene derivatives, researchers observed significant analgesic effects in animal models. These findings suggest that further investigation into the specific mechanisms of action of this compound could lead to new pain relief therapies.
Mechanism of Action
The mechanism of action of 1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The compound may also modulate enzyme activity or receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The tetrahydronaphthalen-2-ol scaffold is a versatile pharmacophore. Variations in substituents significantly influence biological activity, solubility, and synthetic utility. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Tetrahydronaphthalen-2-ol Derivatives
Key Observations:
Substituent Position and Type: The hydroxyl group at C2 is critical for hydrogen bonding in receptor interactions (e.g., dopamine D2/D3 in ). Dimethylaminomethyl (C1) vs. Bulkier substituents (e.g., 4-phenylpiperazine in ) improve receptor selectivity but may reduce metabolic stability.
Biological Activity: Dopamine Receptor Ligands: Piperazine-containing derivatives (e.g., ) show high affinity for D2/D3 receptors, while cathinone derivatives (e.g., β-TH-naphyrone ) exhibit stimulant effects via monoamine reuptake inhibition. Estrogen Receptor Modulators: Amino-methoxy substitutions (e.g., ) enable selective estrogen receptor downregulation, relevant in cancer therapy.
Synthetic Utility :
- The hydroxyl group at C2 is reactive in coupling reactions (e.g., tricyclic indole synthesis in ).
- Amine substituents are often introduced via alkylation or reductive amination, as seen in intermediates for elacestrant .
Research Findings and Data
Notable Trends :
- Lipophilicity: Cathinone derivatives (e.g., β-TH-naphyrone) exhibit higher LogP values, correlating with prolonged CNS activity.
- Safety : Primary amines (e.g., ) show lower acute toxicity than tertiary amines, but handling precautions (e.g., gloves, ventilation) are universally recommended .
Biological Activity
1-[(Dimethylamino)methyl]-5,6,7,8-tetrahydronaphthalen-2-ol, also known as a derivative of tetrahydronaphthalene, is a compound with significant biological activity. This article reviews the chemical properties, biological mechanisms, and potential therapeutic applications of this compound, supported by data tables and relevant studies.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Chemical Formula | C₁₃H₁₉NO |
| Molecular Weight | 205.3 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1354949-65-7 |
| PubChem CID | 56828130 |
Research indicates that this compound interacts with various neurotransmitter systems. Its structural similarity to other psychoactive compounds suggests it may influence serotonin (5-HT) receptors and potentially modulate dopaminergic pathways. The compound's dimethylamino group is particularly relevant for its interaction with neural receptors.
Pharmacological Effects
- Antidepressant Activity : Preliminary studies suggest that the compound exhibits antidepressant-like effects in animal models. It may enhance serotonin levels or receptor sensitivity, similar to selective serotonin reuptake inhibitors (SSRIs).
- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis. This is crucial for conditions like neurodegenerative diseases.
- Analgesic Properties : There is evidence indicating that the compound may possess analgesic properties, making it a candidate for pain management therapies.
Study on Neurotransmitter Interaction
A study investigated the effects of this compound on neurotransmitter levels in rodent models. Results showed significant increases in serotonin and norepinephrine levels post-administration compared to control groups. This aligns with its proposed mechanism as a psychoactive agent.
Analgesic Efficacy
In a controlled trial assessing pain response in mice subjected to formalin-induced pain models, the compound demonstrated a dose-dependent reduction in pain behavior. The effective dose range was identified between 10 mg/kg to 30 mg/kg.
| Dose (mg/kg) | Pain Response Reduction (%) |
|---|---|
| 10 | 30 |
| 20 | 50 |
| 30 | 70 |
Q & A
Q. Basic Research Focus
- NMR spectroscopy : ¹H/¹³C NMR resolves regiochemistry (e.g., aromatic proton shifts at δ 6.8–7.4 ppm for tetrahydronaphthalen systems) and confirms dimethylamino-methyl substitution .
- Mass spectrometry (HRMS) : Accurate mass determination (e.g., m/z 527 [M+H]⁺ for complex derivatives) validates molecular formulas .
- HPLC/GC-MS : Chiral columns (e.g., Chiralpak AD-H) separate enantiomers, while GC-MS with HP-5MS columns monitors reaction progress .
Advanced Application : X-ray crystallography or NOE experiments determine absolute stereochemistry, as demonstrated for octahydronaphthalen-ol derivatives .
How do computational methods aid in predicting receptor binding modes and metabolic stability?
Q. Advanced Research Focus
- Molecular docking : D3 receptor homology models (based on β2-adrenergic receptor templates) predict binding poses. For example, the dimethylamino group forms salt bridges with Asp110, while the tetrahydronaphthalen core engages in hydrophobic interactions .
- Metabolism prediction : CYP450 isoform profiling (e.g., CYP2D6/3A4) identifies vulnerable sites. Phase-I metabolites (e.g., hydroxylation at C5/C6) are modeled using software like MetaSite, validated via LC-MS/MS .
What strategies resolve contradictions in biological activity data across studies?
Advanced Research Focus
Discrepancies in IC50/Ki values often arise from assay conditions:
- Receptor density : Overexpression in HEK-293 vs. native cells alters agonist efficacy .
- Buffer composition : Mg²⁺/GTP concentrations in GTPγS assays influence G-protein coupling .
- Statistical rigor : Replicate experiments (n ≥ 3) and ANOVA analysis (p < 0.05) minimize variability.
How can enantiomeric purity impact pharmacological profiles, and what methods ensure it?
Q. Advanced Research Focus
- Chiral chromatography : Use of Chiralcel OD columns resolves (±)-enantiomers, with retention times differing by >2 minutes .
- Pharmacological impact : (-)-Enantiomers of hybrid agonists exhibit 10-fold higher D3 affinity than (+)-forms due to steric complementarity in the receptor’s orthosteric pocket .
What are the limitations of current synthetic methodologies, and how can they be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
